3-Ethynylpyridin-2-ol

Catalog No.
S727532
CAS No.
142502-88-3
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynylpyridin-2-ol

CAS Number

142502-88-3

Product Name

3-Ethynylpyridin-2-ol

IUPAC Name

3-ethynyl-1H-pyridin-2-one

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c1-2-6-4-3-5-8-7(6)9/h1,3-5H,(H,8,9)

InChI Key

DYXYXOXAWBFIIZ-UHFFFAOYSA-N

SMILES

C#CC1=CC=CNC1=O

Canonical SMILES

C#CC1=CC=CNC1=O

Application in Photophysics

Application in Organic Synthesis

Application in Nucleophilic Substitution Reactions

3-Ethynylpyridin-2-ol is an organic compound with the molecular formula C7_7H5_5N. It is classified as a derivative of pyridine, wherein an ethynyl group is attached to the third carbon of the pyridine ring. This compound exhibits notable properties due to the presence of both the ethynyl group and the hydroxyl group, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its unique structural framework, which allows for diverse chemical transformations and interactions.

  • Oxidation: The compound can be oxidized to yield pyridine carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Hydrogenation of the ethynyl group can produce ethylpyridine derivatives, typically using catalysts such as palladium on carbon under hydrogen gas.
  • Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.

These reactions are crucial for synthesizing more complex organic molecules and exploring the compound's reactivity in different environments .

Research indicates that 3-Ethynylpyridin-2-ol may exhibit significant biological activity, particularly as a ligand in coordination chemistry. Its ability to bind metal centers can influence their reactivity, making it a valuable component in studying enzyme mechanisms and other biological processes. Ongoing studies are investigating its potential as a precursor for pharmaceutical compounds, especially in drug discovery and development

The synthesis of 3-Ethynylpyridin-2-ol can be achieved through several methods:

  • Sonogashira Coupling Reaction: A common method involves the reaction of 3-bromopyridine with acetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction typically requires a base such as triethylamine and is conducted under an inert atmosphere.
  • Grignard Reaction: Another synthesis route may involve Grignard reagents, where an organomagnesium compound reacts with appropriate electrophiles to form new carbon-carbon bonds.
  • Industrial Production: For large-scale production, optimized reaction conditions are employed to ensure high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation are often utilized .

3-Ethynylpyridin-2-ol has a variety of applications across different fields:

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